molecular formula C12H18O2 B8717629 Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]- CAS No. 56717-23-8

Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]-

Cat. No.: B8717629
CAS No.: 56717-23-8
M. Wt: 194.27 g/mol
InChI Key: WKMWOZWUSDCRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]- is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

56717-23-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-[(2-oxocyclopentyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C12H18O2/c13-11-6-2-1-4-9(11)8-10-5-3-7-12(10)14/h9-10H,1-8H2

InChI Key

WKMWOZWUSDCRTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2CCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(oxo-cyclopentyl)methyl cyclohexanone is prepared from 2-(dimethylaminomethyl)-cyclohexanone and cyclopentanone according to the method described in Ann.Chim., 1963, 53 (6), 819 and is isolated as a colourless oil in 80% yield b.p. 92°/0.05 mm. 5,6,7,8-Tetrahydro-2,3-dihydro-1H-cyclopenta[b]quinoline is prepared from 2-(2-oxocyclopentyl)methylcyclohexanone according to the method described in Ann.Chim., 1963, 53, (6), 819 and is isolated in 65% yield as a colourless oil b.p. 80°/0.05 mm. The hydrochloride is prepared for characterisation by treating an ethereal solution of the base with ethereal HCl and is isolated as the hemihydrate as colourless needles from ethanol-ether m.p. 104° C (Found: C, 65.7; H, 7.8; N, 6.6. C12H16N.HCl.1/2H2O requires: C, 65.8; H, 7.8; N, 64%. 5,6,7,8-Tetrahydro-2,3-dihydro-1H-cyclopenta[b]-quinoline is converted to methyl 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]quinoline-5-carboxylate following the method described in Example 19 and this is converted to 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]-quinoline-5-carboxamide following the method described in Example 22. The amide is converted to the title compound, following the procedure of Example 23, and is recrystallised from isopropanol, dissolved in ether and treated with an excess of ethereal HCl. The resultant solid is recrystallised from ethanol-ether to give the hydrochloride of the title compound as the monohydrate m.p. 118° C. (Found: C, 54.6; H, 6.3; N, 10.0. C13H16N2S.HCl H2O requires: C, 54.4; H, 6.6; N, 9.8%)
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Synthesis routes and methods II

Procedure details

2-(oxo-cyclopentyl)methyl cyclohexanone is prepared from 2-(dimethylaminomethyl)-cyclohexanone and cyclopentanone according to the method described in Ann.Chim.,1963, 53 (6), 819 and is isolated as a colourless oil in 80% yield b.p. 92°/0.05 mm. 5,6,7,8-Tetrahydro-2,3-dihydro-1H-cyclopenta [b]quinoline is prepared from 2-(2-oxocylopentyl)methylcyclohexanone according to the method described in Ann.Chim., 1963, 53,(6), 819 and is isolated in 65% yield as a colourless oil b.p. 80°/0.05 mm. The hydrochloride is prepared for characterisation by treating an ethereal solution of the base with ethereal HC1 and is isolated as the hemi-hydrate as colourless needles from ethanol-ester m.p. 104° C(Found: C65.7; H,7.8; N,6.6 C12H16N.HC1.1/2H2O requires: C,65.8; H,7.8; N,6.4%. 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]-quinoline is converted to methyl 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]quinoline-5-carboxylate following the method described in Example 19 and this is converted to 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]-quinoline-5-carboxamide following the method described in Example 22. The amide is converted to the title compound, following the procedure of Example 23, and is recrystallised from isopropanol, dissolved in ether and treated with an excess of ethereal HC1. The resultant solid is recrystallised from ethanol-ether to give the hydrochloride of the title compound as the monohydrate m.p. 118° C. )Found: C,54.6; H,6.3; N,10.0 C13H16N2S.HCl H2O requires: C,54.4; H,6.6; N,9.8%).
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